molecular formula C14H18N2O B11874545 7-Benzoyl-2,7-diazaspiro[3.5]nonane

7-Benzoyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B11874545
M. Wt: 230.31 g/mol
InChI Key: MZHXMHJHBLCHFK-UHFFFAOYSA-N
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Description

7-Benzoyl-2,7-diazaspiro[3.5]nonane is a chemical compound characterized by its unique spirocyclic structure, which includes a benzoyl group attached to a diazaspiro nonane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diaza compound with a benzoyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Benzoyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various biological processes, including neuroprotection and modulation of ion channels. The compound can act as either an agonist or antagonist, depending on its structural modifications, influencing receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzoyl-2,7-diazaspiro[3.5]nonane is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2,7-diazaspiro[3.5]nonan-7-yl(phenyl)methanone

InChI

InChI=1S/C14H18N2O/c17-13(12-4-2-1-3-5-12)16-8-6-14(7-9-16)10-15-11-14/h1-5,15H,6-11H2

InChI Key

MZHXMHJHBLCHFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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